molecular formula C5H13ClN2O2S B581357 2-amino-N-cyclopropylethanesulfonamide hydrochloride CAS No. 1173069-26-5

2-amino-N-cyclopropylethanesulfonamide hydrochloride

Cat. No.: B581357
CAS No.: 1173069-26-5
M. Wt: 200.681
InChI Key: KLILWAJRDKCFOX-UHFFFAOYSA-N
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Description

2-amino-N-cyclopropylethanesulfonamide hydrochloride is an organic compound with the molecular formula C5H13ClN2O2S and a molecular weight of 200.69 g/mol . It is a sulfonamide derivative, characterized by the presence of an amino group and a cyclopropyl group attached to an ethanesulfonamide backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2-amino-N-cyclopropylethanesulfonamide hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which suggest that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of 2-amino-N-cyclopropylethanesulfonamide hydrochloride typically involves the reaction of cyclopropylamine with ethanesulfonyl chloride, followed by the introduction of an amino group. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale batch reactions with optimized conditions for yield and purity .

Chemical Reactions Analysis

2-amino-N-cyclopropylethanesulfonamide hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropylethanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-amino-N-cyclopropylethanesulfonamide hydrochloride can be compared with other sulfonamide derivatives, such as:

Properties

IUPAC Name

2-amino-N-cyclopropylethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c6-3-4-10(8,9)7-5-1-2-5;/h5,7H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLILWAJRDKCFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173069-26-5
Record name 2-amino-N-cyclopropylethane-1-sulfonamide hydrochloride
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